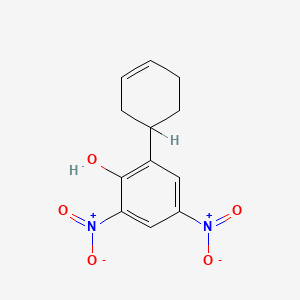
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- is a heterocyclic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and are widely studied for their pharmacological properties. This particular compound features a thiazole ring substituted with a p-chlorophenyl group, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- typically involves the reaction of isatin derivatives with 2-phenylglycine and arylidene-imidazolidine-2,4-diones (hydantoins) through a regioselective three-component reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic applications in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The molecular targets include bacterial cell wall synthesis enzymes and inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their biological activities, including anti-inflammatory and antiviral properties.
Thiazolidinedione derivatives: Widely studied for their pharmacological properties, particularly in treating diabetes.
Benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- stands out due to its unique combination of a hydantoin core with a thiazole ring substituted with a p-chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
78140-09-7 |
|---|---|
Fórmula molecular |
C12H8ClN3O2S |
Peso molecular |
293.73 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O2S/c13-8-3-1-7(2-4-8)9-6-19-12(14-9)16-5-10(17)15-11(16)18/h1-4,6H,5H2,(H,15,17,18) |
Clave InChI |
FMZPDJQVMCMLMT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




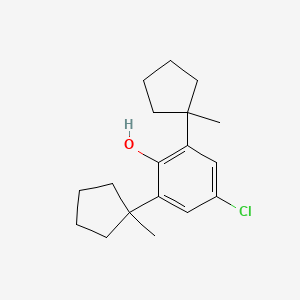

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
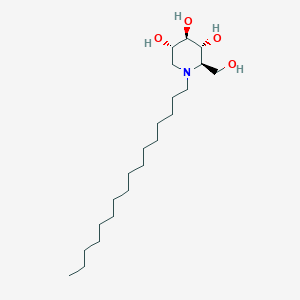
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
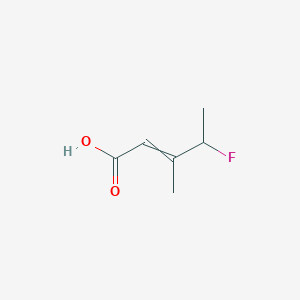
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
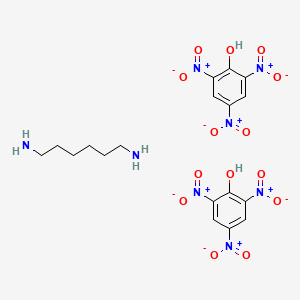
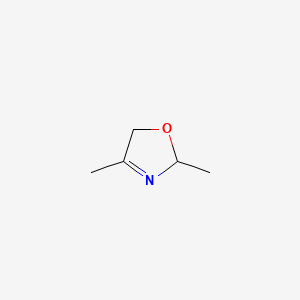
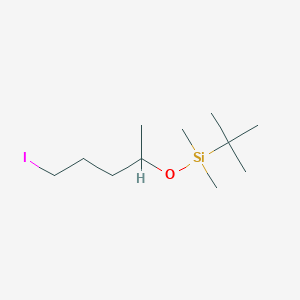
![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
